3-amino-4-bromo-2-fluoroPhenol
Description
3-Amino-4-bromo-2-fluorophenol is a halogenated aromatic compound with a phenol core substituted at positions 2 (fluoro), 3 (amino), and 4 (bromo). The amino group enhances nucleophilicity, while the halogen atoms (Br and F) influence electron withdrawal and stability.
Properties
IUPAC Name |
3-amino-4-bromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDNFUIRXKEKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-bromo-2-fluoroPhenol can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-bromo-2-fluoroPhenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-4-bromo-2-fluoroPhenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-4-bromo-2-fluoroPhenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key differences arise from substituent positions and functional groups:
Key Observations:
- Functional Groups: The target compound’s phenol and amino groups contrast with acetamide (), carboxylic acid (), and methoxy () functionalities. This affects acidity (phenol pKa ~10 vs.
- Substituent Positions: Fluorine at position 2 in the target compound (ortho to phenol) creates steric hindrance and electron withdrawal, differing from para-fluoro in . Bromine at position 4 (meta to amino) may reduce resonance effects compared to bromine at position 3 in .
Physicochemical Properties
- Solubility: The amino and phenol groups in the target compound enhance water solubility compared to acetamide () or methyl-substituted analogs (). However, bromine’s hydrophobicity may offset this .
- Reactivity: The amino group in the target compound is more nucleophilic than the tertiary amine in or the acetic acid in , favoring electrophilic substitution or coupling reactions.
Biological Activity
3-Amino-4-bromo-2-fluorophenol is a halogenated phenolic compound that has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of an amino group (-NH2), bromine (Br), and fluorine (F) atoms attached to a benzene ring, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
The molecular structure of this compound can be represented as follows:
This compound's unique arrangement of functional groups allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes. Its halogenated nature enhances its reactivity, making it a valuable intermediate in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 32 µg/mL |
| Gram-negative | 64 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.
Case Study: Apoptosis Induction
A notable study found that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with the compound, indicating its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Lipophilicity Modulation : The presence of bromine and fluorine atoms influences the lipophilicity of the compound, affecting its permeability across cell membranes.
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Research Applications
Beyond its biological activities, this compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique chemical properties make it suitable for developing advanced materials and pharmaceuticals.
Table 2: Research Applications of this compound
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Medicinal Chemistry | Potential precursor for novel pharmaceutical compounds |
| Material Science | Development of polymers and specialty chemicals |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
